2-(3-Ethoxyphenyl)pyrrolidine chemical structure and properties
2-(3-Ethoxyphenyl)pyrrolidine chemical structure and properties
An In-depth Technical Guide to 2-(3-Ethoxyphenyl)pyrrolidine: Structure, Properties, and Synthetic Strategies for Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-ethoxyphenyl)pyrrolidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a member of the 2-arylpyrrolidine class, its structural motifs are frequently found in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] This document, intended for scientists and drug development professionals, will delve into the molecule's chemical structure, physicochemical and spectroscopic properties, plausible synthetic methodologies, and its potential within the broader context of pharmacological research.
Molecular Structure and Identification
2-(3-Ethoxyphenyl)pyrrolidine is a cyclic secondary amine featuring a pyrrolidine ring substituted at the 2-position with a 3-ethoxyphenyl group.[3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in drug design.[4][5] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in achieving target selectivity and potency.[4][6]
The structure consists of a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as two enantiomers, (R)- and (S)-2-(3-ethoxyphenyl)pyrrolidine. The stereochemistry is a crucial feature, as different enantiomers can exhibit vastly different biological activities and binding affinities to protein targets.[4][5]
Caption: 2D structure of 2-(3-Ethoxyphenyl)pyrrolidine.
Physicochemical and Spectroscopic Properties
Quantitative experimental data for this specific compound is not widely published; however, its properties can be predicted based on its structure and data available for analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | [3] |
| Molecular Weight | 191.27 g/mol | [3] |
| Monoisotopic Mass | 191.13101 Da | [3] |
| Predicted XlogP | 2.2 | [3] |
| Appearance | Colorless to pale yellow liquid (Predicted) | [7][8] |
| Solubility | Miscible with most organic solvents (Predicted) | [7] |
| Acidity (pKa) | ~11.3 (for conjugate acid, predicted based on pyrrolidine) | [7] |
Spectroscopic Profile (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the protons on the pyrrolidine ring. The aromatic protons would appear as complex multiplets in the range of δ 6.7-7.3 ppm. The ethoxy group would present as a triplet (CH₃) around δ 1.4 ppm and a quartet (CH₂) around δ 4.0 ppm. The pyrrolidine protons would appear as a series of multiplets in the upfield region (δ 1.8-4.5 ppm), with the proton at the C2 chiral center being the most downfield of this group due to its proximity to the aromatic ring. The N-H proton would likely appear as a broad singlet.[11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 12 distinct carbon signals. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the oxygen of the ethoxy group being the most downfield. The ethoxy carbons would appear around δ 15 ppm (CH₃) and δ 63 ppm (CH₂). The four sp³ hybridized carbons of the pyrrolidine ring would be found in the δ 25-65 ppm range.[11]
-
IR (Infrared) Spectroscopy: Key vibrational frequencies would include a moderate N-H stretch around 3300-3400 cm⁻¹, C-H stretches (aromatic and aliphatic) just above and below 3000 cm⁻¹, and a strong C-O-C (aryl ether) stretch around 1200-1250 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would be unique to the compound's overall structure.[9][12]
-
MS (Mass Spectrometry): In an electron-impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 191. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29) or cleavage of the pyrrolidine ring.[3][12]
Synthesis of 2-(3-Ethoxyphenyl)pyrrolidine
The synthesis of 2-arylpyrrolidines is a well-documented area of organic chemistry, with several robust methods available.[1][13] A plausible and efficient route for preparing 2-(3-ethoxyphenyl)pyrrolidine is via a copper-catalyzed intermolecular carboamination of 3-ethoxystyrene.[1]
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Representative)
Step 1: Copper-Catalyzed Carboamination [1]
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add copper(II) acetate (Cu(OAc)₂, 5 mol%), 1,10-phenanthroline (10 mol%), and 4Å molecular sieves.
-
Add 1,2-dichloroethane (DCE) as the solvent, followed by 3-ethoxystyrene (1.0 equivalent) and potassium N-carbamoyl-β-aminoethyltrifluoroborate (1.2 equivalents).
-
Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield N-carbamoyl-2-(3-ethoxyphenyl)pyrrolidine.
Step 2: Deprotection of the N-Carbamoyl Group [1]
-
Dissolve the purified N-carbamoyl intermediate from Step 1 in a suitable solvent system (e.g., ethanol/water).
-
Add a strong base, such as potassium hydroxide (KOH), in excess.
-
Heat the mixture to reflux and stir for several hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, and extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 2-(3-ethoxyphenyl)pyrrolidine.
Pharmacological Context and Drug Development
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs for a wide range of therapeutic areas.[14][15] Its derivatives are known to exhibit diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][16]
Caption: The central role of the pyrrolidine scaffold in drug discovery.
The 2-arylpyrrolidine substructure, specifically, is a recurring motif in compounds with significant bioactivity.[1] The presence of the ethoxyphenyl group in 2-(3-ethoxyphenyl)pyrrolidine offers several advantages for drug design:
-
Modulation of Lipophilicity: The ethoxy group can fine-tune the molecule's lipophilicity (as indicated by the predicted XlogP of 2.2), which is critical for controlling pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[3]
-
Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or a free hydroxyl group.
Given the wide spectrum of activities associated with its structural class, 2-(3-ethoxyphenyl)pyrrolidine represents a valuable building block for the synthesis of novel compounds targeting a variety of diseases, particularly those related to the central nervous system (CNS), inflammation, and infectious diseases.
Conclusion
2-(3-Ethoxyphenyl)pyrrolidine is a structurally significant molecule with high potential for application in drug discovery and development. Its 2-arylpyrrolidine core is a well-validated pharmacophore, and the specific substitution pattern offers favorable physicochemical properties for lead optimization. The synthetic routes to this compound are accessible through established modern organic chemistry methodologies. This guide provides a foundational understanding for researchers looking to leverage this versatile chemical entity in the pursuit of novel therapeutic agents.
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